molecular formula C8H10FNO2S B2598034 4-(Dimethylamino)benzene-1-sulfonyl fluoride CAS No. 6162-22-7

4-(Dimethylamino)benzene-1-sulfonyl fluoride

Cat. No.: B2598034
CAS No.: 6162-22-7
M. Wt: 203.23
InChI Key: PEPIURRSSSKGGA-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H10FNO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a dimethylamino group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(Dimethylamino)benzenesulfonyl chloride with a fluorinating agent. One common method is the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6 in acetonitrile. The reaction proceeds under mild conditions, resulting in the formation of the desired sulfonyl fluoride compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the process is achieved by controlling parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Alcohol Derivatives: Formed through nucleophilic substitution with alcohols.

    Coupled Products: Formed through coupling reactions with boronic acids.

Scientific Research Applications

4-(Dimethylamino)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)benzene-1-sulfonyl fluoride involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues in enzymes, forming a stable sulfonyl enzyme derivative. This modification inhibits the activity of the enzyme, making it a potent inhibitor of serine proteases . The compound can also interact with other nucleophilic residues such as tyrosine, lysine, and histidine, although with lower specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)benzene-1-sulfonyl fluoride is unique due to the presence of the dimethylamino group, which enhances its nucleophilicity and reactivity. This makes it particularly useful in the synthesis of sulfonamide derivatives and as a probe in biochemical studies. Its stability and reactivity balance also make it a valuable compound in various industrial applications.

Properties

IUPAC Name

4-(dimethylamino)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPIURRSSSKGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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